molecular formula C14H24N6O2S2 B11147532 N,N'-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide

N,N'-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide

Cat. No.: B11147532
M. Wt: 372.5 g/mol
InChI Key: MACWKPIZGNHWJC-UHFFFAOYSA-N
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Description

N,N’-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide typically involves the reaction of hexanediamide with prop-2-en-1-yl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N’-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N,N’-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can alter the activity of enzymes or other proteins. Additionally, its thioamide groups can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-en-1-yl)acetamide
  • N-(Prop-2-en-1-yl)hydrazinecarbothioamide
  • 2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Uniqueness

N,N’-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide is unique due to its dual thioamide groups and hexanediamide backbone, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to form stable coordination complexes with metal ions sets it apart from other related compounds .

Properties

Molecular Formula

C14H24N6O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

1-[[6-oxo-6-[2-(prop-2-enylcarbamothioyl)hydrazinyl]hexanoyl]amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C14H24N6O2S2/c1-3-9-15-13(23)19-17-11(21)7-5-6-8-12(22)18-20-14(24)16-10-4-2/h3-4H,1-2,5-10H2,(H,17,21)(H,18,22)(H2,15,19,23)(H2,16,20,24)

InChI Key

MACWKPIZGNHWJC-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC(=O)CCCCC(=O)NNC(=S)NCC=C

Origin of Product

United States

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